molecular formula C10H13NO2 B1402032 5-(Pyrrolidin-1-yl)benzene-1,3-diol CAS No. 848436-63-5

5-(Pyrrolidin-1-yl)benzene-1,3-diol

Cat. No.: B1402032
CAS No.: 848436-63-5
M. Wt: 179.22 g/mol
InChI Key: PRTQGVHMQKLEEY-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)benzene-1,3-diol is an organic compound that features a pyrrolidine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and benzene rings, making it a valuable scaffold in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)benzene-1,3-diol typically involves the functionalization of preformed pyrrolidine rings. One common method is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a benzene ring containing leaving groups at the desired positions. The reaction conditions often include the use of a base such as cesium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

5-(Pyrrolidin-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, which allows for better interaction with target proteins. The hydroxyl groups can form hydrogen bonds, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl groups and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

5-pyrrolidin-1-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-11/h5-7,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTQGVHMQKLEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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